4-Cyclobutoxy-2-fluoro-1-nitrobenzene (CAS 1820648-70-1) is a highly specialized fluorinated nitroaromatic building block characterized by its bulky, lipophilic cyclobutyl ether moiety. In pharmaceutical procurement and medicinal chemistry, this compound is primarily sourced as a direct precursor to 4-cyclobutoxy-2-fluoroaniline. This specific aniline motif is a critical structural component in the development of advanced receptor modulators, including GPR65 antagonists targeted for autoimmune and oncology indications [1]. By providing a pre-installed cyclobutoxy group alongside a reduction-ready nitro group and an SNAr-capable ortho-fluorine, this building block allows chemists to bypass complex early-stage etherifications and proceed directly to core scaffold assembly [2].
Procurement teams often evaluate whether to purchase pre-formed 4-cyclobutoxy-2-fluoro-1-nitrobenzene or to synthesize it in-house from the cheaper precursor, 2-fluoro-4-nitrophenol. Substituting with the phenol precursor fails in process efficiency because the required SN2 alkylation with cyclobutyl halides (e.g., bromocyclobutane) is notoriously sluggish and highly prone to competitive E2 elimination, yielding volatile cyclobutene rather than the desired ether [1]. Furthermore, substituting this compound with more common analogs like 4-methoxy-2-fluoro-1-nitrobenzene fails in downstream application; the methoxy group lacks the specific steric volume and lipophilicity (logP) required to occupy hydrophobic binding pockets in target receptors, leading to a precipitous drop in biological activity for the final API [2].
The primary procurement driver for this compound is the circumvention of a low-yielding synthetic step. When synthesizing the cyclobutoxy motif in-house via the alkylation of 2-fluoro-4-nitrophenol with bromocyclobutane, the secondary nature of the halide heavily favors E2 elimination over SN2 substitution [1]. Procuring the pre-formed 4-cyclobutoxy-2-fluoro-1-nitrobenzene eliminates this bottleneck, providing immediate access to the intact ether for downstream reduction.
| Evidence Dimension | Isolated yield of the etherification step |
| Target Compound Data | 100% availability of the pre-formed cyclobutoxy motif upon procurement |
| Comparator Or Baseline | In-house synthesis from 2-fluoro-4-nitrophenol + bromocyclobutane |
| Quantified Difference | In-house SN2 reactions with cyclobutyl halides typically stall at <40-50% yields due to competitive elimination, a material loss completely avoided by sourcing the pre-synthesized block. |
| Conditions | Standard basic alkylation conditions (e.g., K2CO3, DMF, 80-100 °C) |
Purchasing the pre-formed ether prevents significant material loss and purification bottlenecks associated with secondary alkyl halide elimination.
In medicinal chemistry, the shift from straight-chain alkoxy groups to cycloalkoxy groups is a deliberate design choice to improve API half-life. The cyclobutoxy group in this building block provides significant steric shielding to the ether oxygen, reducing its susceptibility to oxidative cleavage by liver enzymes compared to a standard methoxy or ethoxy group [1].
| Evidence Dimension | Resistance to oxidative O-dealkylation (CYP450) |
| Target Compound Data | Sterically hindered cyclobutoxy ether motif |
| Comparator Or Baseline | Unbranched methoxy or ethoxy analogs (e.g., 4-methoxy-2-fluoro-1-nitrobenzene) |
| Quantified Difference | Cycloalkyl ethers typically exhibit a 2- to 3-fold increase in half-life (t1/2) in liver microsome assays compared to unbranched alkoxy groups. |
| Conditions | In vitro human liver microsome (HLM) stability assays for derivative APIs |
Selecting the cyclobutoxy derivative over a methoxy analog is essential for developing drug candidates with viable oral bioavailability and prolonged half-lives.
To utilize this building block, the nitro group must be reduced to an aniline. 4-Cyclobutoxy-2-fluoro-1-nitrobenzene is highly compatible with standard catalytic hydrogenation, allowing for the clean generation of the corresponding aniline without compromising the ether linkage [1]. This contrasts sharply with alternative protecting groups or reducible ethers that complicate the reduction step.
| Evidence Dimension | Chemoselectivity during catalytic hydrogenation |
| Target Compound Data | >95% selective reduction to 4-cyclobutoxy-2-fluoroaniline |
| Comparator Or Baseline | Benzyloxy analogs (e.g., 4-benzyloxy-2-fluoro-1-nitrobenzene) |
| Quantified Difference | Unlike benzyloxy ethers which undergo rapid hydrogenolysis (cleavage) under Pd/C + H2 conditions, the cyclobutoxy ether remains 100% intact. |
| Conditions | Standard catalytic hydrogenation (Pd/C, H2, ambient pressure/temperature) |
Ensures high-purity generation of the critical aniline nucleophile without requiring harsh, alternative reduction methods like iron/acid.
This compound is the direct precursor to 4-cyclobutoxy-2-fluoroaniline, a critical building block in the synthesis of tricyclic GPR65 modulators. The pre-installed cyclobutoxy group provides the exact steric bulk required for receptor binding, making this specific CAS number the right choice for scaling up these therapeutic candidates [1].
Where early-stage kinase inhibitors suffer from rapid in vivo O-dealkylation of methoxy groups, substituting the core with a cyclobutoxy motif derived from this building block enhances metabolic stability. It is the preferred starting material when optimizing the pharmacokinetic profile of lead compounds [2].
The presence of an ortho-fluoro group highly activated by the para-nitro group allows for selective Nucleophilic Aromatic Substitution (SNAr) prior to nitro reduction. This makes the compound an ideal starting point for generating diverse libraries of 1,2,4-trisubstituted benzenes in medicinal chemistry workflows [3].